1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane typically involves the reaction of 6-methylpyrazine with 1,4-diazepane under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production of the compound. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1-(6-Methylpyrazin-2-yl)piperidin-4-ol
- Pyrazolo[3,4-d]pyrimidine derivatives
- Imidazo[4,5-b]pyridine derivatives
Comparison: 1-Methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Compared to similar compounds, it may exhibit different pharmacological profiles and therapeutic potentials .
Properties
Molecular Formula |
C11H18N4 |
---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
1-methyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C11H18N4/c1-10-8-12-9-11(13-10)15-5-3-4-14(2)6-7-15/h8-9H,3-7H2,1-2H3 |
InChI Key |
YJDPYUMGLOVTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.